molecular formula C24H26N4O B560159 7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one CAS No. 1616632-77-9

7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one

Cat. No. B560159
CAS RN: 1616632-77-9
M. Wt: 386.5
InChI Key: VLULRUCCHYVXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as ONC-201 or TIC10, is an anticancer molecule . It has been patented for its use in therapy .


Molecular Structure Analysis

The empirical formula of this compound is C24H26N4O and it has a molecular weight of 386.49 .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at 5 mg/mL . The storage temperature is 2-8°C .

Scientific Research Applications

Treatment of Diffuse Midline Gliomas

ONC201 has shown preclinical and emerging clinical efficacy in Diffuse Midline Gliomas (DMG), including Diffuse Intrinsic Pontine Gliomas (DIPG) . It elicits potent agonism of the mitochondrial protease ClpP to drive proteolysis of electron transport chain and tricarboxylic acid cycle proteins . DIPGs harboring PIK3CA mutations showed increased sensitivity to ONC201, whereas those harboring TP53 mutations were more resistant .

Combination Therapy with Paxalisib

ONC201 has been used in combination with Paxalisib, a brain penetrant PI3K/Akt inhibitor, for the treatment of H3K27-Altered Diffuse Midline Glioma . This combination treatment strategy was found to counteract metabolic adaptation and reduced sensitivity to ONC201 .

Treatment of Refractory Solid Tumors

ONC201 has been used in the treatment of refractory solid tumors . It is a selective DRD2 antagonist that achieves micromolar plasma concentrations and is biologically active in advanced cancer patients when orally administered at 625 mg every 3 weeks .

Use in Pediatric Central Nervous System Cancers

High-grade gliomas (HGG) are responsible for 10%–15% of all pediatric central nervous system (CNS) cancers, but account for over 40% of deaths . ONC201 has shown potential in treating these cancers .

Treatment of Acute Myeloid Leukemia

ONC201 has demonstrated therapeutic potential in the treatment of acute myeloid leukemia .

Treatment of Non-Hodgkin’s Lymphoma

ONC201 has also shown promise in the treatment of Non-Hodgkin’s Lymphoma .

Treatment of Prostate Cancer

Preclinical studies have demonstrated the therapeutic potential of ONC201 for prostate cancer .

Treatment of Endometrial Cancer

ONC201 has also been used in the treatment of endometrial cancers .

Mechanism of Action

Target of Action

ONC201, also known as Dordaviprone, is a first-in-class small molecule imipridone . It selectively binds to two primary targets: the G-protein coupled dopamine receptor D2 (DRD2) and the mitochondrial protease ClpP . These targets play crucial roles in the regulation of cell growth and survival .

Mode of Action

ONC201 acts as a selective antagonist of the G protein-coupled receptor DRD2 . This interaction leads to downstream activation of the integrated stress response and inactivation of Akt/ERK signaling . The compound’s action on its targets results in the upregulation of the proapoptotic immune cytokine TRAIL , leading to programmed cell death in cancer cells .

Biochemical Pathways

The biochemical pathways affected by ONC201 involve the integrated stress response and the Akt/ERK signaling pathway . The antagonism of DRD2 by ONC201 disrupts these pathways, leading to an increase in the phosphorylation of certain proteins . This disruption results in the upregulation of TRAIL, a key player in the induction of apoptosis .

Pharmacokinetics

ONC201 is orally administered and is well-tolerated . It achieves micromolar plasma concentrations . The pharmacokinetic analysis of ONC201 revealed a mean half-life of 11.3 hours , indicating its potential for sustained action in the body.

Result of Action

The molecular and cellular effects of ONC201’s action primarily involve the induction of apoptosis in tumor cells . This is achieved through the upregulation of the proapoptotic immune cytokine TRAIL . Clinically, ONC201 has shown activity in some patients with specific forms of advanced cancer .

Action Environment

The action of ONC201 is influenced by the genetic environment of the cancer cells. It has shown efficacy in tumors that contain the H3 K27M mutation . This mutation is almost exclusively found in brain tumors called glioma . The mutation leads to a specific change in histone H3 proteins that alters the expression of many genes . This change is thought to be a molecular driver of the disease and is commonly associated with a less favorable prognosis .

Safety and Hazards

The compound is classified as Aquatic Acute 1 - Aquatic Chronic 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H410, which indicates that it is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLULRUCCHYVXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one

CAS RN

1616632-77-9
Record name ONC 201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616632779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dordaviprone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dordaviprone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U35A31JAI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.